Quantified In Vitro Activity of 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide Against Pneumocystis carinii DHFR
The target compound has a reported in vitro inhibitory activity against dihydrofolate reductase (DHFR) from Pneumocystis carinii. While the observed potency (IC50 = 12,000 nM) is modest in absolute terms, it provides a defined baseline for this specific molecular entity [1]. This is in contrast to many structurally similar quinoline-4-carbohydrazides, for which no DHFR inhibition data exists, and to highly potent DHFR inhibitors like trimethoprim, which can exhibit nanomolar affinity [2]. This quantitative data point anchors the compound's known biological profile.
| Evidence Dimension | Inhibition of Pneumocystis carinii DHFR (IC50) |
|---|---|
| Target Compound Data | 12,000 nM |
| Comparator Or Baseline | Trimethoprim (potent DHFR inhibitor) |
| Quantified Difference | Target is significantly less potent (>3 orders of magnitude) |
| Conditions | Enzymatic assay monitoring NADPH oxidation at 340 nm, 37°C. |
Why This Matters
This data defines the baseline biological activity for this specific compound, enabling researchers to design SAR campaigns, validate assay systems, or use it as a negative control.
- [1] BindingDB. (Accessed 2024). Entry for 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide (IC50 = 1.20E+4 nM against Pneumocystis carinii DHFR). View Source
- [2] Margosiak, S. A., et al. (1993). Dihydrofolate reductase from Pneumocystis carinii: characterization and kinetic mechanism. Biochemistry, 32(5), 1225-1231. View Source
